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Compound of Interest

Compound Name: delta-2-Ceftazidime

Cat. No.: B193858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Δ-2-

Ceftazidime, an important isomer and degradation product of the third-generation

cephalosporin antibiotic, Ceftazidime. Understanding the stereochemical nuances of this

molecule is critical for drug development, formulation, and quality control to ensure the safety

and efficacy of Ceftazidime-based therapies.

Introduction to Ceftazidime and the Significance of
the Δ-2 Isomer
Ceftazidime is a broad-spectrum β-lactam antibiotic widely used against Gram-negative

bacteria, particularly Pseudomonas aeruginosa. Its antibacterial activity is conferred by the

(6R,7R)-7-aminocephalosporanic acid nucleus, which features a β-lactam ring fused to a

dihydrothiazine ring. The biologically active form of Ceftazidime possesses a double bond at

the Δ-3 position of the cephem nucleus.

However, Ceftazidime can undergo isomerization where the double bond migrates to the Δ-2

position, forming Δ-2-Ceftazidime.[1] This structural change has a profound impact on the

molecule's biological activity. The Δ-2 isomers of cephalosporins, including Δ-2-Ceftazidime,

are considered antibacterially inactive.[1] This isomerization is a significant degradation

pathway that can occur during synthesis, formulation, storage, and even in vivo.[1]
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Consequently, Δ-2-Ceftazidime is considered a critical impurity that must be monitored and

controlled in pharmaceutical preparations.

Stereochemical Aspects of Ceftazidime
The stereochemistry of Ceftazidime and its related compounds is complex, involving multiple

chiral centers and geometric isomerism.

Δ-2/Δ-3 Isomerism: The primary focus of this guide is the positional isomerism of the double

bond within the cephem nucleus. The active parent drug is the Δ-3 isomer, while the inactive

degradation product is the Δ-2 isomer.

Epimerization at C-6 and C-7: The chiral centers at positions 6 and 7 of the β-lactam ring are

crucial for its antibacterial activity. Epimerization at these centers, particularly under basic

conditions, can lead to the formation of inactive stereoisomers.

(E)/(Z) Isomerism of the Oximino Group: The side chain at C-7 of Ceftazidime contains an

oximino group, which can exist as (E) and (Z) geometric isomers. The (Z)-isomer is the

therapeutically active form and exhibits superior antibacterial activity compared to the (E)-

isomer.

Quantitative Data
While it is widely reported that Δ-2-Ceftazidime is antibacterially inactive, specific Minimum

Inhibitory Concentration (MIC) data is not readily available in the public domain literature to

provide a direct quantitative comparison with the active Δ-3 isomer. The focus of most studies

is on the quantification of Δ-2-Ceftazidime as an impurity.

Table 1: Physicochemical Properties of Δ-2-Ceftazidime

Property Value Reference

CAS Number 1000980-60-8 [1][2][3]

Molecular Formula C₂₂H₂₂N₆O₇S₂ [2][3]

Molecular Weight 546.58 g/mol [3]

Stereochemistry Epimeric [3]
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Table 2: Spectroscopic Data for Ceftazidime (Z)- and (E)-Isomers

Although specific NMR data for Δ-2-Ceftazidime is not detailed in the available literature,

studies on the (E)/(Z) isomers of the oxime side chain provide insight into how NMR can be

used to differentiate stereoisomers of Ceftazidime.

Isomer

¹H NMR Chemical
Shift Difference
(Aminothiazole
Proton)

¹³C NMR Chemical
Shift Difference

Reference

(E)-Isomer vs. (Z)-

Isomer

~0.9 ppm (downfield

shift for E-isomer)
~15 ppm

Experimental Protocols
4.1. High-Performance Liquid Chromatography (HPLC) for the Separation of Ceftazidime and

Δ-2-Ceftazidime

HPLC is the primary analytical technique for the separation and quantification of Δ-2-

Ceftazidime from the active pharmaceutical ingredient and other impurities.

Protocol 1: Gradient HPLC Method

Column: Alltima C18 (250 mm x 4.6 mm, 5 µm)[4]

Mobile Phase A: Phosphate buffer (22.6 g/L aqueous solution of ammonium dihydrogen

phosphate, adjusted to pH 3.9 with 10% (v/v) phosphoric acid)[4]

Mobile Phase B: Acetonitrile[4]

Elution: Gradient elution[4]

Flow Rate: 1.3 mL/min[4]

Column Temperature: 35 °C[4]

Detection: UV at 255 nm[4]
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Protocol 2: Isocratic HPLC Method

Column: Spherisorb C18 (200 mm x 4.6 mm, 5 µm)

Mobile Phase: Acetonitrile and 0.04 M ammonium dihydrogen phosphate (1:9 v/v), adjusted

to pH 7.0

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

4.2. Forced Degradation Studies to Generate Δ-2-Ceftazidime

To develop and validate stability-indicating analytical methods, forced degradation studies are

performed by subjecting Ceftazidime to various stress conditions to promote the formation of

degradation products, including Δ-2-Ceftazidime.

Acidic Degradation: Incubate Ceftazidime solution in 1M hydrochloric acid.

Basic Degradation: Incubate Ceftazidime solution in 1M sodium hydroxide. Base catalysis is

particularly effective in promoting the double bond migration to form the Δ-2 isomer.[1]

Oxidative Degradation: Treat Ceftazidime solution with hydrogen peroxide (e.g., 20% H₂O₂)

and heat at 60 °C.[5]

Thermal Degradation: Expose solid Ceftazidime or a reconstituted solution to elevated

temperatures (e.g., 45 °C or 105 °C).[6]

Photodegradation: Expose Ceftazidime solution or solid to UV (e.g., 254 nm) and visible

(e.g., 320 nm) light.[6]

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

NMR spectroscopy is a powerful tool for the structural elucidation of Ceftazidime isomers.

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
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Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts of protons and carbons near

the site of isomerization will be different. For the Δ-2 isomer, the signals corresponding to the

protons and carbons in the dihydrothiazine ring will show significant changes compared to

the Δ-3 isomer. For the (E)/(Z) isomers, the chemical shift of the aminothiazole proton is a

key indicator, appearing as a singlet at approximately δ 6.70-6.90 ppm for the (Z)-isomer and

δ 7.2-7.6 ppm for the (E)-isomer.

4.4. Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to study the stereochemistry of chiral molecules like

Ceftazidime.

Sample Preparation: Prepare a solution of the sample in a suitable buffer with low UV

absorbance (e.g., 10 mM phosphate buffer).[7] An accurate concentration of the sample is

crucial.[7]

Instrumental Parameters:

Wavelength Range: Typically 190-300 nm.

Bandwidth: 1-2 nm.[8][9]

Pathlength: 0.1 cm or 1 cm cuvette, depending on the sample concentration.[10]

Analysis: The CD spectra of different stereoisomers will exhibit distinct Cotton effects,

allowing for their differentiation.

Visualizations
Diagram 1: Isomerization of Δ-3-Ceftazidime to Δ-2-Ceftazidime

Caption: Isomerization of active Δ-3-Ceftazidime to its inactive Δ-2 isomer.

Diagram 2: Experimental Workflow for Δ-2-Ceftazidime Analysis

Caption: General experimental workflow for the analysis of Δ-2-Ceftazidime.

Diagram 3: Logical Relationship of Ceftazidime Stereoisomers and Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://cmi.hms.harvard.edu/circular-dichroism
https://cmi.hms.harvard.edu/circular-dichroism
https://health.uconn.edu/structural-biology/wp-content/uploads/sites/177/2017/10/Using-CD-1.pdf
https://www.creative-proteomics.com/pronalyse/resource-cd-spectroscopy-trouble-shooting.html
https://www.creative-biostructure.com/resource-circular-dichroism-spectroscopy-guide.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Correlation of Ceftazidime stereoisomers with their biological activity.

Conclusion
The stereochemistry of Δ-2-Ceftazidime is a critical factor in the stability and efficacy of

Ceftazidime drug products. The isomerization of the active Δ-3 isomer to the inactive Δ-2 form

represents a significant degradation pathway. A thorough understanding of this and other

stereochemical transformations, such as epimerization and (E)/(Z) isomerization, is essential

for the development of robust formulations and analytical methods. The protocols and data

presented in this guide provide a framework for researchers and drug development

professionals to effectively characterize and control the stereochemical purity of Ceftazidime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. delta-2-Ceftazidime | 1000980-60-8 | Benchchem [benchchem.com]

2. delta-2-Ceftazidime | C22H22N6O7S2 | CID 23659635 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. GSRS [gsrs.ncats.nih.gov]

4. researchgate.net [researchgate.net]

5. pharmascholars.com [pharmascholars.com]

6. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations
[article.sapub.org]

7. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

8. health.uconn.edu [health.uconn.edu]

9. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative
Proteomics [creative-proteomics.com]

10. creative-biostructure.com [creative-biostructure.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b193858?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b193858
https://pubchem.ncbi.nlm.nih.gov/compound/23659635
https://pubchem.ncbi.nlm.nih.gov/compound/23659635
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97OBN5O836
https://www.researchgate.net/figure/Degradation-pathways-of-ceftazidime-as-determined-by-HPLC-mass-spectrometry-and_fig2_11841522
https://www.pharmascholars.com/articles/a-validated-stability-indicating-rphplc-method-for-simultaneous-determination-of-tobramycin-and-ceftazidime-in-pharmaceu.pdf
http://article.sapub.org/10.5923.j.aac.20120201.01.html
http://article.sapub.org/10.5923.j.aac.20120201.01.html
https://cmi.hms.harvard.edu/circular-dichroism
https://health.uconn.edu/structural-biology/wp-content/uploads/sites/177/2017/10/Using-CD-1.pdf
https://www.creative-proteomics.com/pronalyse/resource-cd-spectroscopy-trouble-shooting.html
https://www.creative-proteomics.com/pronalyse/resource-cd-spectroscopy-trouble-shooting.html
https://www.creative-biostructure.com/resource-circular-dichroism-spectroscopy-guide.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [An In-depth Technical Guide to the Stereochemistry of
Δ-2-Ceftazidime]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b193858#understanding-the-stereochemistry-of-delta-
2-ceftazidime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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